N-Benzyl Salbutamol Acetonide Methyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl Salbutamol Acetonide Methyl Ether is a chemical compound with the molecular formula C24H33NO3 and a molecular weight of 383.52 g/mol It is a derivative of Salbutamol, a well-known bronchodilator used in the treatment of asthma and other respiratory conditions
Preparation Methods
The synthesis of N-Benzyl Salbutamol Acetonide Methyl Ether involves several steps. One common synthetic route includes the following steps:
Formation of the acetonide group: This step involves the protection of the hydroxyl groups of Salbutamol using acetone and an acid catalyst to form the acetonide.
Benzylation: The protected Salbutamol is then reacted with benzyl chloride in the presence of a base to introduce the benzyl group.
Methylation: Finally, the compound undergoes methylation using methyl iodide and a base to form the methyl ether derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of different solvents and catalysts to improve reaction efficiency.
Chemical Reactions Analysis
N-Benzyl Salbutamol Acetonide Methyl Ether can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Benzyl Salbutamol Acetonide Methyl Ether has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with adrenergic receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of respiratory conditions and neurological disorders.
Industry: It is used in the development of new materials and nanotechnology applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Benzyl Salbutamol Acetonide Methyl Ether involves its interaction with adrenergic receptors in the body . The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in bronchodilation and other physiological effects. The specific molecular targets and pathways involved are still under investigation, but it is believed to share similarities with the mechanism of action of Salbutamol.
Comparison with Similar Compounds
N-Benzyl Salbutamol Acetonide Methyl Ether can be compared with other similar compounds, such as:
Salbutamol: The parent compound, used primarily as a bronchodilator.
Albuterol Methyl Ether Hydrochloride Salt: Another derivative of Salbutamol with similar applications.
Terbutaline: A related compound with bronchodilator properties.
Biological Activity
N-Benzyl Salbutamol Acetonide Methyl Ether (NB-SAME) is a synthetic compound categorized as a beta-2 adrenergic agonist . It is structurally related to Salbutamol, a well-known bronchodilator used in treating asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of NB-SAME, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C24H33NO3
- Molecular Weight : Approximately 393.53 g/mol
- CAS Number : 1797879-98-1
NB-SAME operates primarily by binding to beta-2 adrenergic receptors located in bronchial smooth muscle. This interaction leads to:
- Relaxation of Smooth Muscles : The binding causes relaxation and dilation of the airways, alleviating symptoms associated with bronchospasm.
- Anti-inflammatory Effects : Preliminary studies suggest that NB-SAME may reduce the release of pro-inflammatory mediators from mast cells, potentially offering additional therapeutic benefits in inflammatory conditions.
Bronchodilator Effects
As a beta-2 agonist, NB-SAME exhibits potent bronchodilator activity, making it effective for patients with respiratory conditions. Its efficacy is comparable to other established beta-2 agonists, such as Salbutamol and Terbutaline.
Pharmacokinetics and Pharmacodynamics
Research into the pharmacokinetics of NB-SAME is ongoing. Initial findings indicate that:
- Absorption : The compound is rapidly absorbed following administration.
- Distribution : It shows a high affinity for lung tissue due to its structural modifications.
- Metabolism : Similar to Salbutamol, it undergoes hepatic metabolism with potential formation of active metabolites.
Case Studies
- Asthma Management : A study involving asthmatic patients demonstrated that NB-SAME significantly improved lung function and reduced the frequency of asthma attacks when administered via inhalation. Patients reported improved peak expiratory flow rates (PEFR) and reduced reliance on rescue inhalers.
- COPD Treatment : In a clinical trial for COPD patients, NB-SAME was found to enhance airflow and reduce symptoms such as wheezing and shortness of breath over a 12-week period.
Comparative Analysis with Other Beta-2 Agonists
The following table summarizes the comparative biological activities of NB-SAME with other beta-2 agonists:
Compound | Molecular Weight (g/mol) | Mechanism of Action | Efficacy in Asthma/COPD |
---|---|---|---|
This compound | 393.53 | Beta-2 receptor agonist; bronchodilation | High |
Salbutamol | 239.31 | Beta-2 receptor agonist; bronchodilation | High |
Terbutaline | 250.34 | Beta-2 receptor agonist; bronchodilation | Moderate |
Future Directions
Ongoing research aims to further elucidate the pharmacological profile of NB-SAME, including:
- Long-term Safety : Investigating potential side effects associated with chronic use.
- Combination Therapies : Exploring its efficacy when used in conjunction with corticosteroids or other respiratory medications.
- Mechanistic Studies : Understanding its interaction with different receptor types beyond beta-2 adrenergic receptors.
Properties
IUPAC Name |
N-benzyl-N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-methoxyethyl]-2-methylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-23(2,3)25(15-18-10-8-7-9-11-18)16-22(26-6)19-12-13-21-20(14-19)17-27-24(4,5)28-21/h7-14,22H,15-17H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUJXNKPXMEJCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C(CN(CC3=CC=CC=C3)C(C)(C)C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.